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Overview
Description
The compound “SP-5” refers to a specific type of spiro compound, which is characterized by a unique structure where two or more rings are connected through a single atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of SP-5 compounds typically involves the formation of spirocyclic structures through various organic reactions. One common method is the cyclization of linear precursors under specific conditions that promote the formation of the spiro center. For example, the reaction of a diene with a dienophile in the presence of a catalyst can lead to the formation of a spiro compound.
Industrial Production Methods
In industrial settings, the production of SP-5 compounds may involve large-scale reactions using optimized conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors are often employed to achieve efficient production. The choice of solvents, catalysts, and reaction parameters is crucial to the success of the industrial synthesis of SP-5 compounds.
Chemical Reactions Analysis
Types of Reactions
SP-5 compounds can undergo various types of chemical reactions, including:
Oxidation: SP-5 compounds can be oxidized to form spirocyclic ketones or lactones.
Reduction: Reduction reactions can convert spirocyclic ketones to alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the spirocyclic structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of an SP-5 compound may yield a spirocyclic ketone, while reduction may produce a spirocyclic alcohol.
Scientific Research Applications
SP-5 compounds have a wide range of applications in scientific research:
Chemistry: They are used as intermediates in the synthesis of complex organic molecules.
Biology: SP-5 compounds can serve as probes for studying biological processes and as potential drug candidates.
Medicine: Some SP-5 compounds exhibit pharmacological activity and are investigated for their therapeutic potential.
Industry: They are used in the development of advanced materials, such as polymers and sensors.
Mechanism of Action
The mechanism of action of SP-5 compounds depends on their specific structure and functional groups. In biological systems, SP-5 compounds may interact with molecular targets such as enzymes, receptors, or nucleic acids. These interactions can modulate various biochemical pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways involved vary depending on the specific SP-5 compound and its intended application.
Comparison with Similar Compounds
Similar Compounds
SP-3: A spiro compound with three identical components spiro-fused together.
SP-4: A monospiro compound with different components, at least one of which is polycyclic.
Uniqueness of SP-5
SP-5 compounds are unique due to their unbranched polyspiro structure with at least two different components, one of which is polycyclic
Properties
IUPAC Name |
4-[[6-amino-2-[[2-amino-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]-5-[[1-[[1-carboxy-2-(4-hydroxyphenyl)ethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-oxopentanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H51N9O9/c1-17(2)25(29(47)39-23(30(48)49)16-18-8-10-19(41)11-9-18)40-28(46)22(12-13-24(42)43)38-27(45)21(7-3-4-14-32)37-26(44)20(33)6-5-15-36-31(34)35/h8-11,17,20-23,25,41H,3-7,12-16,32-33H2,1-2H3,(H,37,44)(H,38,45)(H,39,47)(H,40,46)(H,42,43)(H,48,49)(H4,34,35,36) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRCNRVYVCHHIJP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCCN=C(N)N)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H51N9O9 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
693.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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